molecular formula C12H10F3N3O2S B2767461 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine CAS No. 339013-06-8

6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine

Cat. No.: B2767461
CAS No.: 339013-06-8
M. Wt: 317.29
InChI Key: BKRRXZPEUGXADX-UHFFFAOYSA-N
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Description

6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a methylsulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a methylsulfonyl chloride reacts with the pyridazine derivative in the presence of a base like triethylamine.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a trifluoromethylphenyl halide reacts with an amine-functionalized pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the pyridazine ring can interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the synthesis of agrochemicals and specialty chemicals. Its structural features can impart desirable properties such as increased potency and selectivity in target applications.

Comparison with Similar Compounds

Similar Compounds

    6-(methylsulfonyl)-N-phenyl-3-pyridazinamine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

    6-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3-pyridazinamine: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its interaction with biological targets.

    6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-2-pyridazinamine: Variation in the position of the pyridazine ring nitrogen atoms, which can influence its reactivity and binding properties.

Uniqueness

The unique combination of the methylsulfonyl and trifluoromethylphenyl groups in 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, while the methylsulfonyl group can participate in various chemical reactions, making this compound a versatile and valuable entity in scientific research and industrial applications.

Properties

IUPAC Name

6-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c1-21(19,20)11-6-5-10(17-18-11)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRRXZPEUGXADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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